REACTION_CXSMILES
|
N(OC(C)(C)C)=O.N[C:9]1[N:14]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:12]=[C:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:10]=1.Cl>CN(C=O)C>[N:14]1[CH:9]=[CH:10][C:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:12][C:13]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=N1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (heptane/ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |